1-Methyl-1H-benzo[d]imidazole-5-carbonitrile
Overview
Description
“1-Methyl-1H-benzo[d]imidazole-5-carbonitrile” is a chemical compound with the empirical formula C5H5N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile and its derivatives has been reported in several studies . For instance, a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives was designed, synthesized, and evaluated in vitro and in vivo .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile is based on the imidazole ring, a five-membered heterocyclic moiety . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile have been studied in various contexts . For example, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity .Scientific Research Applications
Synthesis and Biological Activities
1-Methyl-1H-benzo[d]imidazole-5-carbonitrile and its derivatives have been explored for their potential in synthesizing new compounds with various biological activities. For example, compounds incorporating this structure have been evaluated for their antioxidant and antimicrobial activities. The structure–activity relationships of these compounds indicated a high correlation between predicted and actual activities. This suggests their potential in medical and pharmaceutical applications due to their efficacy against specific bacteria and fungi, as well as their antioxidant properties (Bassyouni et al., 2012).
Catalysis and Chemical Reactions
Studies have shown that 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile can participate in various chemical reactions, leading to the formation of novel compounds. This includes reactions with electrophiles and participation in cyclization reactions. These reactions are significant for the synthesis of new heterocyclic compounds, which have applications in medicinal chemistry and materials science (McCullum et al., 1999).
Electrochemical Applications
In electrochemistry, derivatives of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile have been utilized in the development of electrocatalysts. These catalysts have applications in the simultaneous determination of various biomolecules like ascorbic acid and adrenaline, showcasing their potential in biosensing and analytical chemistry (Nasirizadeh et al., 2013).
Anticancer Activity
Some derivatives of 1-Methyl-1H-benzo[d]imidazole-5-carbonitrile have shown significant antitumor activity. Their effectiveness against various cancer cell lines highlights their potential in the development of new anticancer drugs. This underlines the importance of this compound in medicinal chemistry and drug development (Abdel-Mohsen et al., 2010).
Corrosion Inhibition
1-Methyl-1H-benzo[d]imidazole-5-carbonitrile derivatives have also been studied for their corrosion inhibition properties. This application is particularly relevant in materials science and engineering, where the prevention of material degradation is critical (Ammal et al., 2018).
properties
IUPAC Name |
1-methylbenzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-11-8-4-7(5-10)2-3-9(8)12/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYDBVFHHMVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611407 | |
Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-benzo[d]imidazole-5-carbonitrile | |
CAS RN |
53484-13-2 | |
Record name | 1-Methyl-1H-benzimidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,3-benzodiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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